Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)

Methyl 4-bromo-1H-pyrrole-2-carboxylate structure
934-05-4 structure
Nom du produit:Methyl 4-bromo-1H-pyrrole-2-carboxylate
Numéro CAS:934-05-4
Le MF:C6H6BrNO2
Mégawatts:204.021340847015
MDL:MFCD00832855
CID:40322
PubChem ID:253662060

Methyl 4-bromo-1H-pyrrole-2-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Methyl 4-bromo-1H-pyrrole-2-carboxylate
    • METHYL 4-BROMOPYRROLE-2-CARBOXYLATE
    • RARECHEM AL BF 1264
    • 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
    • 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester
    • 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER
    • 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este
    • 4-Bromopyrrole-2-carboxylic Acid Methyl Ester
    • Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)
    • 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester
    • METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
    • PubChem13045
    • KSC497G1P
    • 4-bromo-2-methoxycarbonylpyrrole
    • EBD11642
    • WT1337
    • RW3846
    • Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)
    • Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)
    • HY-W007392
    • Z99028679
    • PB29127
    • EN300-35882
    • DTXSID70377039
    • AM20120349
    • 1Y-0815
    • MFCD00832855
    • ZXFCRVGOHJHZNF-UHFFFAOYSA-N
    • M2583
    • SCHEMBL519390
    • SY007031
    • AKOS005070081
    • CL2807
    • methyl-4-bromo-pyrrole-2-carboxylate
    • FT-0602246
    • J-522315
    • CS-W007392
    • 934-05-4
    • DB-007677
    • STL554985
    • BBL101189
    • DTXCID30328067
    • MDL: MFCD00832855
    • Piscine à noyau: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
    • La clé Inchi: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
    • Sourire: BrC1=CNC(C(=O)OC)=C1

Propriétés calculées

  • Qualité précise: 202.95800
  • Masse isotopique unique: 202.958
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 2
  • Complexité: 140
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.6
  • Surface topologique des pôles: 42.1

Propriétés expérimentales

  • Couleur / forme: Light-red to Brown Solid
  • Dense: 1.674
  • Point de fusion: 101.0 to 105.0 deg-C
  • Point d'ébullition: 290.5°C at 760 mmHg
  • Point d'éclair: 129.5℃
  • Indice de réfraction: 1.573
  • Le PSA: 42.09000
  • Le LogP: 1.56380
  • λ max: 271(MeOH)(lit.)

Methyl 4-bromo-1H-pyrrole-2-carboxylate Informations de sécurité

Methyl 4-bromo-1H-pyrrole-2-carboxylate Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Methyl 4-bromo-1H-pyrrole-2-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-35882-0.5g
methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 95.0%
0.5g
$21.0 2025-03-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010002-25G
methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 97%
25g
¥ 429.00 2023-04-12
abcr
AB353811-100 g
Methyl 4-bromopyrrole-2-carboxylate, 97%; .
934-05-4 97%
100g
€444.00 2023-04-26
abcr
AB237029-100 g
Methyl 4-bromo-1H-pyrrole-2-carboxylate, 95%; .
934-05-4 95%
100g
€430.60 2023-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010002-50G
methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 97%
50g
¥ 778.00 2023-04-12
Key Organics Ltd
1Y-0815-1MG
methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 >97%
1mg
£37.00 2025-02-08
BAI LING WEI Technology Co., Ltd.
146087-1G
Methyl 4-bromo-1H-pyrrole-2-carboxylate, 98%
934-05-4 98%
1G
¥ 81 2022-04-26
Ambeed
A106399-10g
Methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 97%
10g
$15.0 2025-02-28
Ambeed
A106399-25g
Methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 97%
25g
$36.0 2025-02-28
AstaTech
CL2807-5/G
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
934-05-4 97%
5g
$46 2023-09-15

Methyl 4-bromo-1H-pyrrole-2-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Methanol ;  rt; 10 min, rt
Référence
Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Solvents: Methanol ;  rt; 10 min, rt
Référence
Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol ,  Water ;  24 h, pH 6.2, 23 °C
Référence
Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations
Wischang, Diana; Hartung, Jens, Tetrahedron, 2011, 67(22), 4048-4054

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  0 °C
Référence
Novel pyrazolopiperazinone- and pyrrolopiperazinone-based MCH-R1 antagonists
Meyers, Kenneth M.; Mendez-Andino, Jose; Colson, Anny-Odile; Hu, X. Eric; Wos, John A.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(3), 657-661

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  -15 °C; 1 h, -15 °C; -15 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Référence
Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II
Desplat, Vanessa; Moreau, Stephane; Gay, Aurore; Fabre, Solene Belisle; Thiolat, Denis; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: Methanol ;  1 h, rt
Référence
Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitors
Li, Cui-juan; Le, Zhi-ping; Zhao, Chuan-sheng, Zhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 10 min, rt
Référence
Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Bromine
Référence
Synthesis and reactions of 3,3'-dibromodihydrodipyrrins
Kitamura, Chitoshi; Yamashita, Yoshiro, Journal of the Chemical Society, 1997, (10), 1443-1447

Synthetic Routes 9

Conditions de réaction
Référence
Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Solvents: Methanol ;  rt; 1 h, rt
Référence
Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Acetic acid ,  Sodium bromide ,  Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol ,  Water ;  30 °C
Référence
Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition
Ma, Zhuang; Lu, Helin; Liao, Ke; Chen, Zhilong, iScience, 2020, 23(5),

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: Methanol ;  1 h, 0 °C
Référence
Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studies
Devasthale, Pratik; Wang, Wei; Mignone, James; Renduchintala, Kishore; Radhakrishnan, Sridhar; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Bromine Solvents: Dimethylformamide
Référence
Synthesis of 1-aroylmethylpyrroles as useful intermediates for further chemical transformation
Karousis, Nikolaos; Koriatopoulou, Konstantina; Varvounis, George, ARKIVOC (Gainesville, 2008, (2), 124-133

Synthetic Routes 14

Conditions de réaction
1.1 Solvents: Methanol ;  20 min, 0 °C; 30 min, 0 °C
Référence
Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
Référence
Physiologically active substances from marine sponges. IV: heterocyclic compounds
Chib, Joginder S.; Stempien, Martin F. Jr.; Cecil, Jack T.; Ruggieri, George D.; Nigrelli, Ross F., Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  rt
Référence
Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)
Gao, Shuang; Bethel, Travis K.; Kakeshpour, Tayeb; Hubbell, Grace E.; Jackson, James E.; et al, Journal of Organic Chemistry, 2018, 83(16), 9250-9255

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol ,  Water ;  1 d, pH 6.2, 25 °C
Référence
Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination
Wischang, Diana; Hartung, Jens; Hahn, Thomas; Ulber, Roland; Stumpf, Tobias; et al, Green Chemistry, 2011, 13(1), 102-108

Synthetic Routes 18

Conditions de réaction
1.1 Solvents: Methanol ;  rt; 10 min, rt
Référence
Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection.
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction
Référence
Electrophilic substitution on 2-trichloroacetylpyrrole
Belanger, P., Tetrahedron Letters, 1979, (27), 2504-8

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol ,  Water ;  24 h, pH 6.2, 23 °C
Référence
Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum
Wischang, Diana; Radlow, Madlen; Schulz, Heiko; Vilter, Hans; Viehweger, Lutz; et al, Bioorganic Chemistry, 2012, 44, 25-34

Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials

Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate
A11003
Pureté:99%
Quantité:500g
Prix ($):592.0